3-(3-(Trifluoromethyl)benzyl)pyrrolidin-3-ol
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Overview
Description
3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for introducing the trifluoromethyl group is through trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The subsequent formation of the pyrrolidin-3-ol structure can be accomplished through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the pyrrolidin-3-ol structure.
4-(trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.
Trifluoromethylated phenols: A broader category of compounds with similar functional groups.
Uniqueness
3-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is unique due to the combination of the trifluoromethyl group and the pyrrolidin-3-ol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14F3NO |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-2-9(6-10)7-11(17)4-5-16-8-11/h1-3,6,16-17H,4-5,7-8H2 |
InChI Key |
QBGGKQRCCCQKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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